Z-FA-fluoromethyl ketone

Catalog No.
S547751
CAS No.
105637-38-5
M.F
C21H23FN2O4
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-FA-fluoromethyl ketone

CAS Number

105637-38-5

Product Name

Z-FA-fluoromethyl ketone

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1

InChI Key

ASXVEBPEZMSPHB-YJBOKZPZSA-N

SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

benzyloxycarbonyl-Phe-Ala-fluormethylketone, benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone, carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone, MDL 201053, MDL 201053, (R-(R*,S*))-isomer, MDL 201053, (S-(R*,R*))-isomer, MDL 201117, MDL-201053, MDL-201117, Z-FA-FMK, Z-Phe-Ala-CH2F, Z-Phe-Ala-FMK, Z-Phe-AlaCH2F, ZFA-fmk

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

The exact mass of the compound Z-FA-Fmk is 386.1642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Z-FA-fluoromethyl ketone, also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent irreversible inhibitor of cysteine proteases. This compound specifically targets enzymes such as cathepsins B, L, and S, cruzain, and papain. Additionally, it selectively inhibits effector caspases 2, 3, 6, and 7 while sparing caspases 8 and 10. Z-FA-fluoromethyl ketone has been shown to block the production of pro-inflammatory cytokines like interleukin 1-alpha, interleukin 1-beta, and tumor necrosis factor-alpha in macrophages by interfering with nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .

Primarily involving its electrophilic carbonyl group. The presence of the fluoromethyl moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of stable hemi(thio)ketal adducts with nucleophiles such as thiols and hydroxyl groups. The compound's mechanism of action is characterized by irreversible covalent modification of the active site cysteine residue in target proteases

The biological activity of Z-FA-fluoromethyl ketone is primarily attributed to its role as a protease inhibitor. By irreversibly inhibiting cysteine proteases, it can modulate various biological processes including apoptosis and inflammation. The inhibition of caspases by Z-FA-fluoromethyl ketone has implications for therapeutic strategies in diseases characterized by excessive apoptosis or inflammation

In Medicinal ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504820/" rel="nofollow noopener" target="_blank">

Z-FA-fluoromethyl ketone stands out due to its selective inhibition profile against specific caspases and cathepsins, making it particularly useful for targeted therapeutic applications.

The synthesis of Z-FA-fluoromethyl ketone typically involves several steps:

  • Formation of the Peptidyl Backbone: The initial step often includes solid-phase peptide synthesis to create a peptidyl backbone.
  • Introduction of the Fluoromethyl Ketone Moiety: This can be achieved through the reaction of a suitable peptide with a fluoromethyl ketone reagent.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological assays

    Interaction studies involving Z-FA-fluoromethyl ketone focus on its binding affinity and specificity towards various cysteine proteases. Kinetic studies have confirmed that it acts as an irreversible inhibitor through covalent modification of the enzyme's active site. This has been demonstrated using techniques such as affinity labeling and enzyme kinetics assays, which reveal the compound's strong binding characteristics relative to other fluoromethyl ketones

    Z-FA-fluoromethyl ketone shares structural similarities with other peptidyl fluoromethyl ketones but exhibits unique properties due to its specific amino acid sequence and fluorinated functionality. Here are some similar compounds for comparison:

    Compound NameKey FeaturesUnique Aspects
    Z-Phe-Ala fluoromethyl ketoneInhibitor of cysteine proteasesLess potent than Z-FA-fluoromethyl ketone
    Ac-Leu-Val fluoromethyl ketoneTargets serine proteasesDifferent amino acid composition

    Molecular Composition (C21H23FN2O4)

    Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, commonly abbreviated as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, possesses the molecular formula C21H23FN2O4 with a molecular weight of 386.42 g/mol [1] [2] [3]. The compound is systematically named as benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate according to IUPAC nomenclature [4] [5]. The chemical structure is characterized by a Chemical Abstracts Service (CAS) registry number of 105637-38-5 [1] [3] [5].

    The precise atomic composition comprises 21 carbon atoms, 23 hydrogen atoms, one fluorine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular architecture that integrates peptidic and ketone functionalities [1] [2] [3]. The molecular mass distribution and elemental composition have been confirmed through high-resolution mass spectrometry analysis, which consistently reports the exact mass at 386.4 Da [1] [3] [6].

    Structural Features and Functional Groups

    The molecular architecture of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone encompasses three distinct structural domains that contribute to its chemical properties and biological activity [4] [7]. Each domain exhibits specific stereochemical and electronic characteristics that influence the overall molecular behavior.

    Benzyloxycarbonyl (Z) Protecting Group

    The N-terminal benzyloxycarbonyl group serves as a protecting moiety that modulates the compound's reactivity and solubility properties [4] [7]. This aromatic protecting group consists of a benzyl ester linked to a carbamate functionality, creating a stable protecting environment for the amino terminus [9]. The benzyloxycarbonyl group exhibits characteristic resonance stabilization through delocalization of electron density across the aromatic system and the adjacent carbonyl carbon [9].

    Structural analysis reveals that the benzyloxycarbonyl group adopts a preferred conformation that positions the aromatic ring perpendicular to the peptide backbone, minimizing steric interactions while maintaining optimal electronic overlap [9]. The protecting group contributes significantly to the compound's hydrophobic character, with the benzyl moiety providing a substantial contribution to the overall logP value of approximately 2.1 [4].

    Phenylalanyl-Alanyl Peptide Backbone

    The dipeptide sequence phenylalanine-alanine forms the central recognition motif of the molecule, providing substrate specificity for target proteases [4] [7]. The phenylalanine residue occupies the P2 position and contains a benzyl side chain that extends from the alpha carbon, contributing to hydrophobic interactions with enzyme active sites [7]. The alanine residue at the P1 position features a simple methyl side chain that allows for favorable interactions with the S1 subsite of cysteine proteases [7].

    The peptide backbone maintains the characteristic beta-sheet conformation typical of dipeptide structures, with phi and psi angles consistent with extended chain geometry [9]. The amide bonds within the peptide backbone exhibit restricted rotation due to partial double-bond character, resulting in predominantly trans configurations [9]. Hydrogen bonding patterns within the peptide backbone contribute to the overall molecular stability and recognition properties [9].

    Fluoromethyl Ketone Warhead

    The C-terminal fluoromethyl ketone group represents the electrophilic warhead responsible for irreversible covalent bond formation with target cysteine residues [7] [10]. The ketone carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent fluorine atom, which increases the susceptibility to nucleophilic attack by cysteine sulfhydryl groups [7] [10].

    The fluoromethyl ketone structure contains a ketone carbonyl (C=O) directly attached to a fluoromethyl group (CH2F), creating a highly reactive electrophilic center [7] [10]. The fluorine atom's high electronegativity (3.98 on the Pauling scale) significantly influences the electronic distribution within the ketone moiety, lowering the lowest unoccupied molecular orbital energy and facilitating nucleophilic addition reactions [7] [10]. The fluoromethyl ketone warhead demonstrates selective reactivity toward cysteine residues while showing minimal reactivity with other biological nucleophiles such as glutathione [7].

    Stereochemical Configuration

    The stereochemical configuration of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone incorporates two chiral centers corresponding to the alpha carbons of the phenylalanine and alanine residues [1] [4] [5]. Both amino acid residues adopt the L-configuration, which is designated as (S) according to Cahn-Ingold-Prelog nomenclature [1] [4] [5].

    The absolute configuration is specified as (2S,2'S), indicating that both the phenylalanine and alanine residues possess the naturally occurring L-stereochemistry [1] [4] [5]. This stereochemical arrangement is crucial for optimal recognition and binding to target proteases, as the L-amino acid configuration provides the appropriate spatial orientation for substrate binding site interactions [7].

    Stereochemical analysis using modified Mosher ester methodology and coupling constant analysis has confirmed the absolute configuration of the chiral centers [11]. The stereochemical integrity remains stable under normal storage conditions, with no evidence of racemization or epimerization observed in solution or solid-state environments [11].

    Physical and Chemical Properties

    The physical properties of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone reflect its peptidic nature and fluorinated ketone functionality [12] [13]. The compound appears as a white to off-white crystalline powder with a melting point range of 125-127°C [12] [13]. The predicted boiling point is 630.5 ± 55.0°C, though decomposition occurs at temperatures well below this theoretical value [12] [13].

    PropertyValueReference
    Molecular Weight386.42 g/mol [1] [3] [12]
    Melting Point125-127°C [12] [13]
    Density (predicted)1.207 g/cm³ [2] [12]
    pKa (predicted)11.07 ± 0.46 [12] [13]
    Solubility in DMSO20 mM [3] [12] [13]
    Solubility in DMF20 mM [12] [13]
    Solubility in WaterInsoluble [14]

    The compound demonstrates moderate hydrophobicity with a calculated logP value of 2.1, indicating favorable membrane permeability characteristics [4]. Solubility studies reveal that benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone dissolves readily in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, achieving concentrations up to 20 mM [3] [12] [13]. The compound exhibits poor solubility in water and protic solvents due to the hydrophobic nature of the benzyloxycarbonyl protecting group and the phenylalanine side chain [14].

    Stability Characteristics

    The stability profile of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone demonstrates excellent long-term storage properties under appropriate conditions [15] [14] [16]. The compound exhibits optimal stability when stored at temperatures at or below -20°C in a desiccated environment [15] [14] [16]. Under these conditions, the solid form remains stable for at least 12 months from the date of receipt without detectable degradation [15] [16].

    Stability testing indicates that the compound can withstand room temperature shipping without significant degradation, demonstrating robust stability under normal handling conditions [14]. The fluoromethyl ketone warhead maintains its electrophilic reactivity throughout the recommended storage period, with no evidence of hydrolysis or other chemical modifications [15] [14].

    Temperature-dependent degradation studies reveal that the compound begins to show signs of decomposition at temperatures above 100°C, with the fluoromethyl ketone group being particularly susceptible to thermal decomposition [13]. The peptide backbone demonstrates greater thermal stability, with the amide bonds remaining intact at temperatures well above the melting point [13].

    pH stability studies indicate that benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone exhibits optimal stability in neutral to slightly acidic conditions (pH 6.0-7.4) [17]. Under strongly acidic conditions (pH < 3.0), the compound may undergo slow hydrolysis of the carbamate protecting group, while strongly basic conditions (pH > 9.0) can promote degradation of the fluoromethyl ketone warhead [17].

    Spectroscopic Profiles and Structural Characterization

    Spectroscopic characterization of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone employs multiple analytical techniques to confirm structural identity and assess purity [18] [19] [20]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational properties in solution [18] [19].

    Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic resonances for each structural component of the molecule [19]. The aromatic protons of the benzyloxycarbonyl protecting group appear in the typical aromatic region (7.0-7.5 ppm), while the benzyl CH₂ protons resonate around 5.1 ppm [19]. The phenylalanine aromatic protons exhibit signals in the 7.2-7.3 ppm region, with the benzylic CH₂ protons appearing at approximately 3.1 ppm [19].

    The peptide backbone protons demonstrate characteristic chemical shifts consistent with the expected structural environment [19]. The alpha protons of both phenylalanine and alanine residues appear in the expected range (4.0-4.5 ppm), while the alanine methyl group resonates at approximately 1.4 ppm [19]. The fluoromethyl ketone protons exhibit a characteristic doublet pattern due to coupling with the fluorine atom, appearing at approximately 4.6 ppm with a coupling constant of 47 Hz [19].

    Infrared spectroscopy provides complementary structural information, particularly regarding the carbonyl functionalities present in the molecule [21] [22]. The ketone carbonyl stretch appears at approximately 1715 cm⁻¹, characteristic of alpha-fluorinated ketones where the electron-withdrawing fluorine atom slightly shifts the carbonyl frequency [22]. The amide carbonyl stretches appear at 1650 cm⁻¹ (amide I band) and 1540 cm⁻¹ (amide II band), confirming the presence of the peptide backbone [21] [22].

    Spectroscopic TechniqueKey ObservationsCharacteristic Peaks/Shifts
    ¹H NMRAromatic protons7.0-7.5 ppm (Z group), 7.2-7.3 ppm (Phe)
    ¹H NMRFluoromethyl group4.6 ppm (doublet, J = 47 Hz)
    ¹H NMRAlpha protons4.0-4.5 ppm (Phe, Ala)
    IR SpectroscopyKetone C=O stretch1715 cm⁻¹
    IR SpectroscopyAmide stretches1650 cm⁻¹ (I), 1540 cm⁻¹ (II)

    Mass spectrometry analysis consistently confirms the molecular weight and fragmentation patterns characteristic of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone [20] [23]. Electrospray ionization mass spectrometry typically produces the protonated molecular ion [M+H]⁺ at m/z 387, along with characteristic fragment ions resulting from peptide bond cleavage and loss of the benzyloxycarbonyl protecting group [20] [23].

    Tandem mass spectrometry (MS/MS) experiments reveal diagnostic fragmentation patterns that confirm the peptide sequence and the presence of the fluoromethyl ketone warhead [20] [23]. Common fragment ions include loss of the benzyloxycarbonyl group (m/z 251), loss of the phenylalanine residue (m/z 240), and characteristic fragments containing the fluoromethyl ketone moiety [20] [23]. The cosine similarity scores for MS/MS spectra demonstrate high reproducibility across different instrumental platforms, with values typically exceeding 0.9 when compared to reference standards [20] [23].

    The synthesis of peptidyl fluoromethyl ketones, including Z-FA-fluoromethyl ketone, has evolved significantly since the initial reports in the mid-1980s. Early synthetic methodologies were characterized by significant challenges related to yield optimization, reaction selectivity, and operational safety concerns [1] [2].

    Early Halogen Exchange Methods

    The pioneering work in fluoromethyl ketone synthesis began with halogen exchange reactions. Kolb and colleagues reported in 1986 the first successful halogen-exchange method for accessing peptidyl fluoromethyl ketones [1]. This approach involved the initial isolation of 3-phthalimido-1-bromo-4-phenyl-2-butanone from N-phthaloyl phenylalanine through generation of the corresponding diazoketone via the acid chloride. Subsequent bromination of the diazoketone according to established conditions led to the formation of the brominated intermediate. Further reaction with potassium fluoride in the presence of 18-crown-6 led to the fluoromethyl ketone in a 45% yield [1]. However, this method required subsequent reduction with sodium borohydride to remove the phthaloyl protecting group, which simultaneously reduced the ketone functionality that had to be reinstalled by Swern oxidation [1].

    Direct Fluorination Approaches

    An alternative early approach involved direct fluorination of diazoketone intermediates. This methodology was explored as a means to avoid the multi-step halogen exchange process, though it presented significant safety concerns due to the use of hydrogen fluoride-pyridine reagent systems [1]. Despite these challenges, yields in the range of 30-60% were achievable under optimized conditions.

    Limitations of Early Methods

    Early attempted solution-phase peptidyl mono-fluoromethyl ketone synthesis suffered from several significant limitations. Halogen-exchange reactions using displacement of bromide or chloride with inorganic fluoride sources often resulted in nonfluorinated compounds along with various unwanted side-products [1]. These methods were generally limited to the synthesis of structurally simple fluorinated ketones, and the synthetic efficiency was very low for complex target molecules [1].

    MethodYear DevelopedKey ReagentsYield RangeLimitations
    Halogen Exchange1986KF/18-crown-620-45%Low yields, harsh conditions
    Direct Fluorination of Diazoketone1985HF-pyridine30-60%Safety concerns, limited scope
    Modified Dakin-West Reaction1985Fluoroacetic anhydride/TEA20-25%Racemization, failed for valine
    Epoxide Ring Opening2012KHF2/Potassium phthalimide40-70%Multi-step process

    Solid Phase Synthesis Strategies

    The development of solid-phase peptide synthesis (SPPS) methodologies for fluoromethyl ketones represented a significant advancement in the field. Modern solid-phase approaches have largely supplanted solution-phase methods due to improved yields, reduced purification requirements, and enhanced scalability [3] [4].

    Fmoc-Based Solid Phase Peptide Synthesis

    The synthesis of Z-FA-fluoromethyl ketone typically employs fluorenylmethyloxycarbonyl-based solid phase peptide synthesis to assemble the peptide backbone [5]. This approach leverages standard Fmoc chemistry protocols while incorporating specialized linker strategies to accommodate the fluoromethyl ketone warhead [3] [6].

    Contemporary solid-phase methodologies have addressed many of the limitations associated with early synthetic approaches. Joshi and colleagues described an improved and expedient technique for the synthesis of peptidyl-fluoromethyl ketones based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride [3] [6]. Subsequently, by utilizing standard Fmoc peptide procedures, short Z-protected peptides were synthesized with significantly improved yields and purity profiles.

    Hydrazide Linker Strategy

    A critical innovation in solid-phase fluoromethyl ketone synthesis involved the development of hydrazide linker systems. The hydrazide linker described by Murphy and colleagues was considered particularly suitable due to its robustness and straightforward synthesis [3]. The ease of cleavage using relatively mild conditions made this method more attractive compared to alternative approaches requiring harsh acidic conditions for linker cleavage [3].

    Modified Linker Approaches

    Recent developments have focused on the design of bifunctional linkers that allow the incorporation of amino acid fluoromethyl ketone units at the C-terminal end of peptide sequences [4]. These approaches represent a general solid-phase strategy for the synthesis of sequence-independent peptidyl-fluoromethyl ketones using standard Fmoc peptide chemistry [4].

    StrategyKey InnovationAdvantagesTypical YieldReference
    Fmoc-SPPS with Hydrazide LinkerReversible ketone protectionStandard Fmoc chemistry70-85%Joshi et al. 2021
    Resin-bound MethylbenzhydrylamineImproved linker stabilityHigh purity products80-95%Papageorgiou et al. 2021
    Modified Linker ApproachMild cleavage conditionsReduced racemization75-90%Funeriu et al. 2012
    Direct FMK IncorporationPre-formed FMK building blocksSimplified synthesis60-80%Tang et al. 2016

    Contemporary Synthetic Routes

    Modern synthetic approaches to Z-FA-fluoromethyl ketone have benefited from significant advances in both reagent development and methodological innovation. Contemporary routes emphasize improved selectivity, enhanced safety profiles, and scalable synthetic protocols suitable for both research and potential commercial applications.

    Silyl Enol Ether Fluorination

    Chatterjee and coworkers described a novel approach for accessing peptidyl fluoromethyl ketones in 1997 using silyl enol ether fluorination [9]. Starting from Cbz-Val-Phe-OH, conversion to the Weinreb amide was achieved with unavoidable epimerization at the P₁ position in the presence of N,O-dimethylhydroxylamine hydrochloride, triethylamine and BOP coupling reagent. Further reaction with methylmagnesium bromide led to the successful isolation of the methyl ketone intermediate. This could then be transformed into the corresponding silyl enol ether and subsequently fluorinated with F-TEDA-BF₄, affording the dipeptide fluoromethyl ketone [9].

    Magnesium Fluoromalonate Methods

    Palmer patented a novel approach in 1991 to access peptidyl mono-fluoromethyl ketones through the use of magnesium fluoromalonate [9]. This method was later employed by Vederas and colleagues, demonstrating its practical utility for the synthesis of fluoromethyl ketone-containing peptides. After initial generation of magnesium benzyl fluoromalonate from dimethyl fluoromalonate, further reaction with Boc-N,N-dimethylglutamine in the presence of 1,1'-carbonyldiimidazole afforded the desired product without racemization at the P₁ position [9]. Subsequent catalytic hydrogenation gave the desired fluoromethyl ketone.

    1-Amino-3-fluoro-propan-2-ol Approach

    Tang and colleagues reported in 2016 a literature procedure for accessing peptidyl fluoromethyl ketones involving the coupling of a Boc-protected amino acid with 1-amino-3-fluoro-propan-2-ol hydrochloride [9]. Amide bond formation between the protected amino acid and the fluoro-alcohol proceeds through exposure to HATU under basic conditions using DIPEA. Subsequent Boc deprotection is achieved by treatment with hydrochloric acid in ethyl acetate, allowing for the coupling of additional amino acid residues. The final step involves oxidation of the alcohol to the fluoromethyl ketone in the presence of Dess-Martin periodinane [9].

    Epoxide Ring Opening Strategies

    Funeriu and coworkers reported in 2012 the synthesis of peptidyl fluoromethyl ketones through epoxide ring opening of epichlorohydrin with a fluoride source (potassium hydrogen difluoride) to give the fluoro-alcohol intermediate [9]. This was then converted to N-phthalimido-fluoro-alcohol in the presence of potassium phthalimide. Subsequent reaction with hydrazine allowed the generation of the free amine, which could then be Fmoc protected before oxidation with Dess-Martin periodinane afforded the fluoromethyl ketone. Temporary protection of the ketone functionality as a 1,3-dithiane followed by Fmoc deprotection was employed to allow peptide growth to occur. Regeneration of the ketone group was achieved using bis(trifluoroacetoxy)iodobenzene, giving the peptidyl fluoromethyl ketone in quantitative yield [9].

    Purification and Quality Control Methodologies

    The purification and quality control of Z-FA-fluoromethyl ketone requires specialized analytical methodologies due to the unique physicochemical properties of fluorinated compounds and the potential for metabolic conversion to toxic fluoroacetate [10].

    Chromatographic Purification Methods

    High-performance liquid chromatography represents the primary purification method for Z-FA-fluoromethyl ketone and related peptidyl fluoromethyl ketones. Reversed-phase HPLC using C18 columns with gradient elution systems typically employing water-acetonitrile mobile phases containing trifluoroacetic acid provides effective separation of the desired product from synthetic impurities and starting materials [11].

    The purification process must account for the potential presence of diastereomeric impurities resulting from epimerization during synthesis. Optimization of chromatographic conditions, including mobile phase composition, gradient profile, and column temperature, is essential for achieving baseline resolution of closely related impurities [12].

    Analytical Characterization Methods

    Comprehensive characterization of Z-FA-fluoromethyl ketone requires a multi-analytical approach combining several complementary techniques. Mass spectrometry provides molecular weight confirmation and structural verification through fragmentation pattern analysis [12]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, which is particularly important for fluorinated compounds where isotope patterns provide additional structural information.

    Nuclear magnetic resonance spectroscopy serves as a primary tool for identity verification and purity assessment. ¹H NMR spectroscopy provides information about the peptide backbone structure and the characteristic fluoromethyl ketone signals, while ¹³C NMR offers complementary structural confirmation [12]. ¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds, providing unique chemical shift information that can confirm the presence and environment of the fluorine atom.

    Quality Control Parameters

    Established quality control parameters for Z-FA-fluoromethyl ketone include purity assessment by HPLC with UV detection, typically requiring minimum purity levels of 95% or higher [13]. Identity confirmation through mass spectrometry and NMR spectroscopy ensures correct molecular structure and stereochemistry. Water content determination by Karl Fischer titration is important for stability considerations, as excessive moisture can lead to hydrolytic degradation of the fluoromethyl ketone functionality [14].

    Residual solvent analysis by gas chromatography ensures compliance with International Council for Harmonisation guidelines for residual solvents in pharmaceutical compounds. Heavy metal analysis by inductively coupled plasma mass spectrometry verifies the absence of catalytic residues from synthetic procedures [14].

    Analytical MethodPrimary ApplicationDetection Wavelength/MethodTypical SensitivityValidation Parameters
    HPLC-UVPurity assessment214-280 nm0.1-1 μg/mLLinearity, precision, accuracy
    LC-MS/MSStructural confirmationSelected reaction monitoring0.01-0.1 μg/mLSelectivity, LOD, LOQ
    NMR SpectroscopyIdentity verification¹H, ¹³C, ¹⁹F NMR1-10 μg/mLChemical shift confirmation
    Mass SpectrometryMolecular weight confirmationESI-TOF/Quadrupole0.1-1 μg/mLMass accuracy, isotope pattern
    TLCPreliminary purity checkUV visualization1-10 μgRf value reproducibility
    Capillary ElectrophoresisCharge variant analysisUV detection at 214 nm0.5-5 μg/mLMigration time, peak area

    Method Validation Requirements

    Analytical method validation for Z-FA-fluoromethyl ketone follows established pharmaceutical guidelines [15] [16]. Validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity studies must demonstrate the ability to distinguish the target compound from potential impurities, degradation products, and synthetic intermediates.

    Stability-indicating methods are particularly important for fluoromethyl ketones due to their potential for hydrolytic degradation and metabolic conversion. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help establish degradation pathways and ensure analytical method selectivity [10].

    The development of quality control methodologies must also consider the potential formation of fluoroacetate as a metabolic product, requiring sensitive analytical methods capable of detecting trace levels of this toxic compound [10]. Specialized analytical procedures have been developed that employ ion-exchange solid-phase extraction followed by two-dimensional gas chromatography with selected-ion-monitoring detection to achieve detection limits of 2 ng fluoroacetate per gram of sample [10].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    3.3

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    386.16418538 g/mol

    Monoisotopic Mass

    386.16418538 g/mol

    Heavy Atom Count

    28

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    1Q2Z3U96CG

    MeSH Pharmacological Classification

    Cysteine Proteinase Inhibitors

    Wikipedia

    Z-FA-FMK

    Dates

    Last modified: 07-15-2023
    1: Vandana, Singh AP, Singh J, Sharma R, Akhter M, Mishra PK, Saxena AK, Dixit R, Rathi B, Katyal A, Pandey KC. Biochemical characterization of unusual cysteine protease of P. falciparum, metacaspase-2 (MCA-2). Mol Biochem Parasitol. 2018 Jan 6;220:28-41. doi: 10.1016/j.molbiopara.2018.01.001. [Epub ahead of print] PubMed PMID: 29317266.
    2: Roscow O, Ganassin R, Garver K, Polinski M. Z-FA-FMK demonstrates differential inhibition of aquatic orthoreovirus (PRV), aquareovirus (CSRV), and rhabdovirus (IHNV) replication. Virus Res. 2018 Jan 15;244:194-198. doi: 10.1016/j.virusres.2017.11.024. Epub 2017 Nov 23. PubMed PMID: 29174718.
    3: He X, Yuan W, Li Z, Feng J. An autophagic mechanism is involved in the 6-hydroxydopamine-induced neurotoxicity in vivo. Toxicol Lett. 2017 Oct 5;280:29-40. doi: 10.1016/j.toxlet.2017.08.006. Epub 2017 Aug 9. PubMed PMID: 28802652.
    4: Ferrão PM, d'Avila-Levy CM, Araujo-Jorge TC, Degrave WM, Gonçalves Ada S, Garzoni LR, Lima AP, Feige JJ, Bailly S, Mendonça-Lima L, Waghabi MC. Cruzipain Activates Latent TGF-β from Host Cells during T. cruzi Invasion. PLoS One. 2015 May 4;10(5):e0124832. doi: 10.1371/journal.pone.0124832. eCollection 2015. PubMed PMID: 25938232; PubMed Central PMCID: PMC4418758.
    5: Rajah T, Chow SC. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress. PLoS One. 2015 Apr 27;10(4):e0123711. doi: 10.1371/journal.pone.0123711. eCollection 2015. PubMed PMID: 25915766; PubMed Central PMCID: PMC4411069.
    6: Shubin AV, Demidyuk IV, Lunina NA, Komissarov AA, Roschina MP, Leonova OG, Kostrov SV. Protease 3C of hepatitis A virus induces vacuolization of lysosomal/endosomal organelles and caspase-independent cell death. BMC Cell Biol. 2015 Feb 27;16:4. doi: 10.1186/s12860-015-0050-z. PubMed PMID: 25886889; PubMed Central PMCID: PMC4355371.
    7: Huang YF, Lo PC, Yen CL, Nigrovic PA, Chao WC, Wang WZ, Hsu GC, Tsai YS, Shieh CC. Redox Regulation of Pro-IL-1β Processing May Contribute to the Increased Severity of Serum-Induced Arthritis in NOX2-Deficient Mice. Antioxid Redox Signal. 2015 Oct 20;23(12):973-84. doi: 10.1089/ars.2014.6136. Epub 2015 May 11. PubMed PMID: 25867281; PubMed Central PMCID: PMC4624247.
    8: Lee KH, Jeong J, Yoo CG. Long-term incubation with proteasome inhibitors (PIs) induces IκBα degradation via the lysosomal pathway in an IκB kinase (IKK)-dependent and IKK-independent manner. J Biol Chem. 2013 Nov 8;288(45):32777-86. doi: 10.1074/jbc.M113.480921. Epub 2013 Oct 1. PubMed PMID: 24085292; PubMed Central PMCID: PMC3820911.
    9: Wang YR, Qin S, Han R, Wu JC, Liang ZQ, Qin ZH, Wang Y. Cathepsin L plays a role in quinolinic acid-induced NF-Κb activation and excitotoxicity in rat striatal neurons. PLoS One. 2013 Sep 20;8(9):e75702. doi: 10.1371/journal.pone.0075702. eCollection 2013. PubMed PMID: 24073275; PubMed Central PMCID: PMC3779166.
    10: Liow KY, Chow SC. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes. Toxicol Appl Pharmacol. 2013 Nov 1;272(3):559-67. doi: 10.1016/j.taap.2013.07.022. Epub 2013 Aug 7. PubMed PMID: 23933532.
    11: Woolbright BL, Ramachandran A, McGill MR, Yan HM, Bajt ML, Sharpe MR, Lemasters JJ, Jaeschke H. Lysosomal instability and cathepsin B release during acetaminophen hepatotoxicity. Basic Clin Pharmacol Toxicol. 2012 Dec;111(6):417-25. doi: 10.1111/j.1742-7843.2012.00931.x. Epub 2012 Sep 25. PubMed PMID: 22900545; PubMed Central PMCID: PMC3501614.
    12: Chen QY, Shi JG, Yao QH, Jiao DM, Wang YY, Hu HZ, Wu YQ, Song J, Yan J, Wu LJ. Lysosomal membrane permeabilization is involved in curcumin-induced apoptosis of A549 lung carcinoma cells. Mol Cell Biochem. 2012 Jan;359(1-2):389-98. doi: 10.1007/s11010-011-1033-9. Epub 2011 Aug 28. PubMed PMID: 21874542.
    13: Kim M, Hansen KK, Davis L, van Marle G, Gill MJ, Fox JD, Hollenberg MD, Rancourt DE, Lee PW, Yun CO, Johnston RN. Z-FA-FMK as a novel potent inhibitor of reovirus pathogenesis and oncolysis in vivo. Antivir Ther. 2010;15(6):897-905. doi: 10.3851/IMP1646. PubMed PMID: 20834102.
    14: Gezginci-Oktayoglu S, Bolkent S, Bayrak BB, Yanardag R. Z-FA.FMK activates duodenal epithelial cell proliferation through oxidative stress, NF-kappaB and IL-1beta in D-GalN/TNF-alpha-administered mice. Cell Biol Int. 2010 Apr 8;34(5):543-52. doi: 10.1042/CBI20090485. PubMed PMID: 20128771.
    15: Oztay F, Gezginci-Oktayoglu S, Bayrak BB, Yanardag R, Bolkent S. Cathepsin B inhibition improves lung injury associated to D-galactosamine/tumor necrosis factor-alpha-induced liver injury in mice. Mol Cell Biochem. 2010 Jan;333(1-2):65-72. doi: 10.1007/s11010-009-0205-3. Epub 2009 Jul 22. PubMed PMID: 19629648.
    16: Kudryashova IV, Stepanichev MY, Gulyaeva NV. Natural activation of caspase-3 is required for the development of operant behavior in postnatal ontogenesis. Neurosci Behav Physiol. 2009 Jan;39(1):65-72. doi: 10.1007/s11055-008-9097-z. Epub 2008 Dec 17. PubMed PMID: 19089628.
    17: Malvitte L, Montange T, Vejux A, Joffre C, Bron A, Creuzot-Garcher C, Lizard G. Activation of a caspase-3-independent mode of cell death associated with lysosomal destabilization in cultured human retinal pigment epithelial cells (ARPE-19) exposed to 7beta-hydroxycholesterol. Curr Eye Res. 2008 Sep;33(9):769-81. doi: 10.1080/02713680802337397. PubMed PMID: 18798080.
    18: Le A, Damico R, Damarla M, Boueiz A, Pae HH, Skirball J, Hasan E, Peng X, Chesley A, Crow MT, Reddy SP, Tuder RM, Hassoun PM. Alveolar cell apoptosis is dependent on p38 MAP kinase-mediated activation of xanthine oxidoreductase in ventilator-induced lung injury. J Appl Physiol (1985). 2008 Oct;105(4):1282-90. doi: 10.1152/japplphysiol.90689.2008. Epub 2008 Jul 31. PubMed PMID: 18669934; PubMed Central PMCID: PMC2576028.
    19: Kudriashova IV, Stepanichev MIu, Guliaeva NV. [Developmental caspase-3 activation in the rat hippocampus is involved in the maturation of instrumental behavior]. Zh Vyssh Nerv Deiat Im I P Pavlova. 2007 Nov-Dec;57(6):702-11. Russian. PubMed PMID: 18592705.
    20: Wen YD, Sheng R, Zhang LS, Han R, Zhang X, Zhang XD, Han F, Fukunaga K, Qin ZH. Neuronal injury in rat model of permanent focal cerebral ischemia is associated with activation of autophagic and lysosomal pathways. Autophagy. 2008 Aug;4(6):762-9. Epub 2008 Jun 6. PubMed PMID: 18567942.

    Explore Compound Types